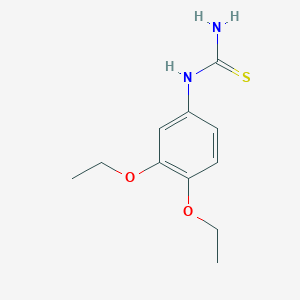![molecular formula C9H11Cl2N3 B6142515 2-(chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine hydrochloride CAS No. 1051941-62-8](/img/structure/B6142515.png)
2-(chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine hydrochloride is a synthetic intermediate useful for pharmaceutical synthesis . It is a crystalline solid .
Synthesis Analysis
The synthesis of this compound involves a nucleophilic substitution reaction on 2-(chloromethyl)imidazo[1,2-a]pyrimidine with corresponding aryl/heteroaryl selenols and alkyl/aryl thiolates . Symmetrical chalcogenides were prepared by the reaction of sodium hydrogen chalcogenides with the precursor .Molecular Structure Analysis
The molecular formula of this compound is C5H5ClN2 • HCl . The InChI code is InChI=1S/C5H5ClN2.ClH/c6-4-5-7-2-1-3-8-5;/h1-3H,4H2;1H .Physical And Chemical Properties Analysis
This compound is a crystalline solid . It has a molecular weight of 165.0 . Its solubility in DMF is 30 mg/ml, in DMSO is 20 mg/ml, in Ethanol is 2 mg/ml, and in PBS (pH 7.2) is 10 mg/ml .Wissenschaftliche Forschungsanwendungen
2-(chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine hydrochloride has been used in a variety of scientific research applications. It has been studied for its ability to inhibit enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This compound has also been used as a tool to study the role of imidazopyrimidines in the regulation of cellular processes such as apoptosis, cell proliferation, and gene expression. In addition, it has been used to study the effects of imidazopyrimidines on the immune system and its role in the development of autoimmune diseases.
Wirkmechanismus
The exact mechanism of action of 2-(chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine hydrochloride is still unknown. However, it is known to interact with various biomolecules in the cell, including enzymes, proteins, and lipids. It has been suggested that this compound binds to the active sites of enzymes, leading to inhibition of their activity. In addition, this compound has been shown to interact with proteins and lipids, leading to changes in their structure and function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, it has been shown to modulate the activity of proteins and lipids, leading to changes in their structure and function. Furthermore, this compound has been shown to affect the expression of certain genes, leading to changes in cell proliferation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
2-(chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine hydrochloride has several advantages for use in laboratory experiments. It is a small molecule that is structurally related to the imidazopyrimidine class of compounds, making it relatively easy to synthesize. In addition, it has been studied for its ability to interact with various biomolecules, making it a useful tool to study the role of imidazopyrimidines in the regulation of cellular processes. Furthermore, it is relatively stable in solution, making it suitable for use in experiments.
However, there are some limitations to using this compound in laboratory experiments. It is a synthetic compound and is not naturally occurring, making it difficult to obtain in large quantities. In addition, this compound is not very soluble in water, making it difficult to use in aqueous solutions. Finally, it is not known how this compound affects the human body, making it difficult to use in experiments involving human subjects.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2-(chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine hydrochloride. First, further research is needed to understand the exact mechanism of action of this compound and how it interacts with various biomolecules. Second, further studies are needed to determine the effects of this compound on the expression of certain genes and its role in the development of autoimmune diseases. Third, more research is needed to understand the biochemical and physiological effects of this compound and its potential therapeutic applications. Finally, further studies are needed to develop methods to synthesize this compound in larger quantities and in a more cost-effective manner.
Synthesemethoden
2-(chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine hydrochloride is synthesized by a two-step process that involves the reaction of 2-(chloromethyl)-5-methylthioimidazole with dimethylchloroacetamide. The first step involves the reaction of 2-(chloromethyl)-5-methylthioimidazole with dimethylchloroacetamide in aqueous acetic acid to form 2-(chloromethyl)-5-methylthioimidazole hydrochloride. The second step involves the reaction of this intermediate with dimethylamine in the presence of an acid catalyst to form this compound.
Safety and Hazards
This compound should be considered hazardous until further information becomes available . It is not intended for human or veterinary use . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
Eigenschaften
IUPAC Name |
2-(chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3.ClH/c1-6-3-7(2)13-5-8(4-10)12-9(13)11-6;/h3,5H,4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNFOXMMQPMDSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=CN12)CCl)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(4-methylphenyl)acetamido]propanoic acid](/img/structure/B6142459.png)



![5-methyl-9-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B6142476.png)
![3-[(2-chlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride](/img/structure/B6142484.png)
![2-{[(furan-2-yl)methyl]amino}-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B6142496.png)

![2-(methylamino)-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one dihydrochloride](/img/structure/B6142504.png)

![2-chloro-N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide hydrochloride](/img/structure/B6142525.png)